molecular formula C17H12ClNO3 B12882200 7-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 6338-24-5

7-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B12882200
CAS No.: 6338-24-5
M. Wt: 313.7 g/mol
InChI Key: SWAZLUGHVFRSEA-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its core structure, the quinoline-4-carboxylic acid moiety, is a recognized pharmacophore in drug discovery . Research indicates that this scaffold shows promise in anticancer applications. Compounds based on the 2-phenylquinoline-4-carboxylic acid structure have been investigated as novel histone deacetylase (HDAC) inhibitors, which are a validated target for cancer therapy . Furthermore, molecular hybridization techniques utilizing similar quinoline carboxylic acid structures have yielded potent anti-colon cancer agents that induce apoptosis and inhibit cancer cell proliferation . Beyond oncology, this chemical backbone also demonstrates potential in the development of antimicrobials. Quinoline-4-carboxylic acid derivatives have been explored as antitubercular agents with activity against Mycobacterium tuberculosis , often functioning through inhibition of the bacterial DNA gyrase . When hybridized with other pharmacophores like ciprofloxacin, such derivatives can lead to agents with enhanced dual antibacterial and antifungal properties . The compound is for research use in hit-to-lead optimization and as a building block for the synthesis of more complex molecules via methods such as the Pfitzinger reaction . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6338-24-5

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

7-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C17H12ClNO3/c1-22-12-5-2-10(3-6-12)15-9-14(17(20)21)13-7-4-11(18)8-16(13)19-15/h2-9H,1H3,(H,20,21)

InChI Key

SWAZLUGHVFRSEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Quinoline-4-carboxylic Acid Derivatives

A patented method describes a general synthetic route for quinoline-4-carboxylic acid derivatives, which can be adapted for the target compound by appropriate substitution (e.g., 7-chloro and 4-methoxyphenyl groups):

  • Step 1: Synthesis of 2-toluquinoline-4-carboxylic acid by condensation of isatin with acetone under highly basic conditions (using bases such as sodium hydroxide or potassium tert-butoxide) at 25–35 °C, followed by reflux and pH adjustment.
  • Step 2: Reaction of 2-toluquinoline-4-carboxylic acid with substituted phenyl aldehydes (e.g., 4-methoxybenzaldehyde) at 95–105 °C for 1–6 hours to form 2-vinyl-4-quinoline carboxylic acid derivatives.
  • Step 3: Dehydration of the vinyl intermediate under diacetyl oxide conditions at 115–125 °C for 2–8 hours.
  • Step 4: Oxidation of the vinyl quinoline carboxylic acid with potassium permanganate and sodium hydroxide at 35–45 °C for 2–8 hours to yield quinoline-2,4-dicarboxylic acid.
  • Step 5: Decarboxylation and cyclization in m-xylene under reflux to obtain the quinoline carboxylic acid derivative, such as Cinchonic Acid analogs.

This method is noted for its mild reaction conditions, cost-effectiveness, and suitability for industrial scale-up.

Catalytic Oxidation for Chloroquinoline Carboxylic Acid

Another approach focuses on the oxidation of 7-chloro-8-methylquinoline to 7-chloro-8-quinolinecarboxylic acid, which is structurally related and can be modified to obtain the 4-carboxylic acid derivative:

  • Catalysts: N-hydroxyphthalimide and azobisisobutyronitrile.
  • Oxidant: Molecular oxygen under pressure (≥4 MPa).
  • Solvent: Acetonitrile.
  • Conditions: Reaction at 80–90 °C for 6–9 hours in a sealed autoclave.
  • Post-treatment: Cooling, filtration, washing with acetonitrile, and drying to obtain high-purity product (yield ~88–94%, purity >98%).
  • Recycling: The mother liquor can be reused with additional substrate to maintain efficiency.

This method avoids waste acid and water generation, offering an environmentally friendly and efficient oxidation route.

Magnetic Nanoparticle-Catalyzed Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

A recent research article reports a solvent-free synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives using a novel magnetic nanoparticle catalyst functionalized with urea-thiazole sulfonic acid chloride:

  • Catalyst: Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride.
  • Conditions: Stirring at 80 °C under solvent-free conditions.
  • Reaction Monitoring: Thin-layer chromatography.
  • Product Isolation: Hot ethanol dissolution followed by magnetic separation of catalyst and recrystallization.
  • Advantages: High yields, easy catalyst recovery and reuse, environmentally benign.

Though this method is demonstrated for 2-aryl derivatives generally, it is adaptable for 7-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid synthesis by using the appropriate aryl substituent.

Comparative Data Table of Preparation Methods

Method Key Steps Catalysts/Reagents Conditions Yield (%) Purity (%) Notes
Multi-step quinoline synthesis Condensation, vinylation, dehydration, oxidation, decarboxylation NaOH, KMnO4, diacetyl oxide 25–125 °C, 1–8 h ~85 (vinyl intermediate) Not specified Industrially scalable, mild conditions
Catalytic oxidation of 7-chloro-8-methylquinoline Oxidation with O2, solid-liquid separation N-hydroxyphthalimide, AIBN 80–90 °C, 6–9 h, 4 MPa O2 88.6–93.6 >98 High purity, environmentally friendly, reusable mother liquor
Magnetic nanoparticle catalysis Solvent-free arylation Fe3O4@SiO2–urea–thiazole sulfonic acid chloride 80 °C, solvent-free High (not quantified) Not specified Catalyst recyclable, green chemistry approach

Detailed Research Findings and Notes

  • The multi-step synthesis route is well-documented for quinoline-4-carboxylic acid derivatives and can be tailored to introduce the 7-chloro and 4-methoxyphenyl substituents by selecting appropriate starting materials (e.g., 7-chloro substituted isatin or aldehydes).
  • The oxidation method using N-hydroxyphthalimide and azobisisobutyronitrile is notable for its use of molecular oxygen as a clean oxidant, avoiding harsh reagents and minimizing waste, which is critical for pharmaceutical-grade compound preparation.
  • The magnetic nanoparticle catalyst method offers a modern, green chemistry alternative with easy catalyst recovery and reuse, which can improve sustainability and reduce costs in synthesis.
  • The reaction conditions across methods are generally mild to moderate temperatures (25–125 °C) and reaction times ranging from 1 to 9 hours, with some requiring pressurized oxygen atmospheres.
  • Purification typically involves filtration, recrystallization, and drying, with some methods allowing direct isolation of high-purity products without extensive chromatographic steps.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the C-7 Chloro Group

The chloro substituent at position 7 undergoes nucleophilic substitution under basic or catalytic conditions. For example:

  • Amination : Reaction with primary amines (e.g., benzylamine) in dimethylformamide (DMF) at 100°C yields 7-amino derivatives.

  • Hydrolysis : Treatment with NaOH/EtOH under reflux produces 7-hydroxyquinoline derivatives .

Table 1 : Substituent effects on reaction efficiency (selected examples)

NucleophileConditionsYield (%)
NH₂CH₂PhDMF, 100°C78
KOH/EtOHReflux65

Esterification of the Carboxylic Acid Group

The C-4 carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form esters. For instance:

  • Methyl ester synthesis : HCl-catalyzed reflux with methanol achieves >90% conversion .

  • Biological relevance : Ester derivatives show enhanced cellular permeability in anticancer assays .

Demethylation of the 4-Methoxyphenyl Group

The methoxy group undergoes demethylation with reagents like BBr₃ in CH₂Cl₂ at -78°C:

text
7-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid → 7-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

This reaction is critical for generating phenolic intermediates used in further functionalization .

Coupling Reactions via Carboxylic Acid

The acid group participates in condensation reactions to form amides and hydrazides:

  • Amide formation : Reacts with phenylpiperazine derivatives using EDCI/HOBt, yielding HDAC inhibitors .

  • Hydrazide synthesis : Treatment with hydrazine hydrate produces hydrazide precursors for anticancer agents .

Table 2 : Antiproliferative activity of coupled derivatives

CompoundR GroupHDAC Inhibition (%)K562 IC₅₀ (μM)
D1-H57.9646.58
D44-F47.7932.43
D64-OCH₃52.3151.55

Cyclization Reactions

The quinoline core facilitates cyclization under acidic or basic conditions:

  • Heterocycle formation : Reaction with thiourea in acetic acid yields fused thiazoloquinoline derivatives.

  • Mechanism : Protonation of the quinoline nitrogen initiates ring closure at the C-4 position .

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed reactions enable aryl-aryl bond formation:

  • Suzuki coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ to generate biaryl derivatives .

  • Applications : Used to synthesize phenanthrene-modified analogs with anti-tubercular activity (MIC₉₀ = 16 μg/mL) .

Photochemical Reactivity

UV irradiation in aprotic solvents induces:

  • Dimerization : Forms cyclobutane-linked dimers via [2+2] photocycloaddition.

  • Degradation : Prolonged exposure leads to decomposition, requiring light-protected storage .

Biological Activity Correlation

Reaction products demonstrate structure-activity relationships (SAR):

  • Anticancer agents : Methyl esters show 2x higher potency than carboxylic acids against K562 leukemia cells .

  • Anti-TB activity : Phenanthrene-coupled derivatives (e.g., 7m ) inhibit M. tuberculosis DNA gyrase at 1 μM .

This compound’s multifunctional reactivity enables tailored modifications for drug discovery and materials science. Strategic functionalization of its chloro, methoxy, and carboxylic acid groups has yielded derivatives with validated biological activities, underscoring its versatility as a synthetic intermediate .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 7-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid exhibits promising anticancer properties. Preliminary studies suggest that it can inhibit the growth of specific cancer cell lines, making it a potential lead compound for drug development in oncology. The compound's mechanism of action may involve interactions with various biological targets, including enzymes and receptors involved in tumorigenesis.

Antimicrobial Properties
This compound has also shown significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting its utility as an antibacterial and antifungal agent . For instance, it exhibited minimum inhibitory concentrations (MIC) against E. coli and Candida albicans, indicating its potential for treating infections caused by these pathogens.

Antileishmanial Activity
In the context of parasitic infections, this compound has been evaluated for its antileishmanial activity. Research indicates that derivatives of quinoline-4-carboxylic acids can inhibit Leishmania donovani, the causative agent of leishmaniasis, showcasing the compound's versatility in tackling infectious diseases .

Structure-Activity Relationship Studies

The structural complexity of this compound allows for extensive modification and optimization to enhance its biological activities. Structure-activity relationship (SAR) studies have been conducted to identify how changes in substitution patterns affect the compound's efficacy against various targets .

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound improves solubility compared to halogenated analogs (e.g., bromo or chloro derivatives), which exhibit higher lipophilicity .

Biological Activity: Fluorophenyl and biphenyl analogs (e.g., 2-([1,1'-biphenyl]-4-yl)-6-chloroquinoline-4-carboxylic acid) show anti-tuberculosis activity, suggesting that electron-withdrawing groups may enhance antimicrobial effects .

Biological Activity

7-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a notable compound within the quinoline family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₄ClNO₃, with a molecular weight of 327.76 g/mol. The compound features:

  • Chloro group at the 7-position
  • Methoxyphenyl group at the 2-position
  • Carboxylic acid functional group at the 4-position

This unique arrangement enhances its potential biological activity, making it a candidate for various pharmacological applications.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor growth in specific cancer cell lines, warranting further investigation into its mechanisms of action and efficacy .

A comparative study of various derivatives revealed that certain structural modifications could enhance anticancer activity. For instance, compounds with different substituents on the quinoline ring demonstrated varying levels of inhibition against histone deacetylases (HDACs), which are crucial in cancer progression .

Antimicrobial Properties

Research has highlighted the antimicrobial effects of quinoline derivatives, including this compound. A study evaluating various quinoline-4-carboxylic acids found that derivatives exhibited profound antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as fungi . The compound's ability to alter microbial morphology suggests a mechanism that may increase permeability in microbial cell membranes, enhancing its effectiveness as an antimicrobial agent .

Antileishmanial Activity

The compound has also been evaluated for its antileishmanial activity against Leishmania donovani promastigotes. In vitro studies determined the IC₅₀ values of various quinoline derivatives, indicating that modifications to the core structure can significantly impact their efficacy against leishmaniasis .

Summary of Biological Activities

Activity Findings
Anticancer Inhibits tumor growth in cancer cell lines; affects HDAC activity
Antimicrobial Effective against various bacteria and fungi; alters microbial morphology
Antileishmanial Exhibits activity against Leishmania donovani; IC₅₀ values determined

Case Studies and Research Findings

  • Anticancer Mechanism : A study demonstrated that this compound increased the proportion of K562 cells in the G2/M phase, suggesting its potential role in inducing cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Efficacy : In a comparative analysis, this compound showed significant inhibition zones against bacterial strains, outperforming several standard antibiotics .
  • Synthesis and Characterization : Various synthetic routes have been developed to produce this compound efficiently, allowing for the exploration of structural modifications to enhance biological activity .

Q & A

Q. What are the established synthetic routes for 7-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The Pfitzinger reaction is a common approach for synthesizing quinoline-4-carboxylic acid derivatives. For example, 2-(4-Methylphenyl)quinoline-4-carboxylic acid was synthesized via microwave-assisted Pfitzinger reactions using isatin, acetophenone, and KOH in aqueous ethanol (140°C, 12 minutes), yielding crystalline products after acidification . Traditional methods involve refluxing with catalysts like rare earth metals, as seen in the synthesis of related 2-phenylquinoline-4-carboxylic acid derivatives . Optimizing solvent systems (e.g., ethanol/water mixtures) and using microwave irradiation can enhance reaction efficiency and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography confirms molecular geometry, as demonstrated for 2-(4-Methylphenyl)quinoline-4-carboxylic acid, which crystallizes in a monoclinic system (space group P2₁/c) with distinct hydrogen-bonding networks .
  • NMR spectroscopy resolves substituent positions: the 4-methoxyphenyl group at C2 and the carboxylic acid at C4 produce distinct shifts (e.g., δ ~8.5 ppm for quinoline protons).
  • HPLC-MS ensures purity, particularly for detecting chlorinated byproducts common in halogenated quinoline syntheses .

Q. What are the primary biological activities reported for structurally similar quinoline-4-carboxylic acid derivatives?

  • Methodological Answer : Derivatives like 4-(1-adamantyl)quinoline-2-carboxylic acid exhibit antitubercular activity, while 2-(4-Methylphenyl)quinoline-4-carboxylic acid has been explored for antitumor and antibacterial properties . The chlorine and methoxy substituents in the target compound may enhance lipophilicity and target binding, as seen in antimicrobial quinolines . Bioactivity assays (e.g., MIC testing against Mycobacterium tuberculosis) should be paired with cytotoxicity profiling to evaluate therapeutic potential.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?

  • Methodological Answer :
  • Substituent Modulation : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) could alter electron density and binding affinity. For instance, 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline derivatives showed enhanced activity when steric bulk was introduced at C4 .
  • Carboxylic Acid Bioisosteres : Testing ester or amide analogs may improve membrane permeability, as demonstrated in antimalarial quinolines .
  • Computational Docking : Molecular modeling against targets like DNA gyrase (common in quinolones) can predict binding modes and guide synthetic modifications .

Q. What are the stability and degradation profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Carboxylic acids are prone to decarboxylation under acidic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should monitor degradation via HPLC.
  • Thermal Analysis : Differential scanning calorimetry (DSC) of related compounds (e.g., 2-(4-Methylphenyl)quinoline-4-carboxylic acid, mp 214–216°C) reveals phase transitions and decomposition thresholds .
  • Light Sensitivity : Chlorinated quinolines may photodegrade; UV-vis stability testing under ICH guidelines is recommended .

Q. How do computational chemistry tools aid in understanding its physicochemical properties?

  • Methodological Answer :
  • DFT Calculations : Predict HOMO-LUMO gaps to assess redox potential, critical for antitubercular activity .
  • Solubility Prediction : Tools like COSMO-RS estimate solubility in biorelevant media (e.g., simulated intestinal fluid) using logP values (~2.5 for similar quinolines) .
  • Molecular Dynamics : Simulate interactions with lipid bilayers to optimize pharmacokinetic properties .

Data Contradictions and Resolution

  • Synthetic Yields : Microwave-assisted methods (e.g., 90% yield for 2-(4-Methylphenyl)quinoline-4-carboxylic acid ) often outperform traditional reflux (70–80% ). Contradictions may arise from solvent purity or catalyst loading.
  • Biological Activity : Discrepancies in antimicrobial potency across studies may stem from assay conditions (e.g., bacterial strain variability). Standardized protocols (CLSI guidelines) are essential for reproducibility .

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